3-(4-((2-Methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine
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Overview
Description
3-[4-(2-METHYL-5-NITROBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE is a complex organic compound that features a combination of piperazine, pyrrolidine, and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-METHYL-5-NITROBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperazine and pyrrolidine derivatives, followed by their coupling with the pyridazine ring under controlled conditions. Common reagents used in these reactions include various sulfonyl chlorides, nitrobenzenes, and pyrrolidine derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-METHYL-5-NITROBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
3-[4-(2-METHYL-5-NITROBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[4-(2-METHYL-5-NITROBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. This can lead to changes in cell function, such as inhibition of cell growth or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Known for their use in pharmaceuticals, such as antihistamines and antipsychotics.
Pyrrolidine derivatives: Used in the synthesis of various bioactive compounds.
Pyridazine derivatives: Explored for their potential therapeutic applications.
Uniqueness
3-[4-(2-METHYL-5-NITROBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE is unique due to its combination of three different heterocyclic rings, which can confer distinct biological activities and chemical properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C19H24N6O4S |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
3-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyridazine |
InChI |
InChI=1S/C19H24N6O4S/c1-15-4-5-16(25(26)27)14-17(15)30(28,29)24-12-10-23(11-13-24)19-7-6-18(20-21-19)22-8-2-3-9-22/h4-7,14H,2-3,8-13H2,1H3 |
InChI Key |
LNOBTIRUJSWZJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCC4 |
Origin of Product |
United States |
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